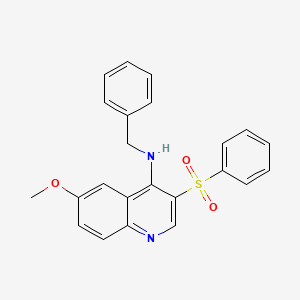

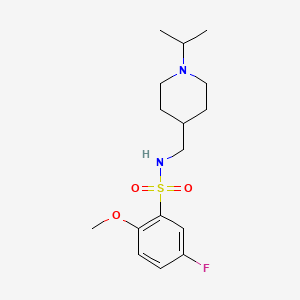

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide” is an amide compound . It is used for inhibiting interleukin receptor-associated kinase (IRAK) and for treating diseases and conditions related to IRAK . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes .

Scientific Research Applications

Corrosion Inhibition Properties

The chemical compound has been investigated for its potential applications in the field of materials science, particularly in corrosion inhibition. A study by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the researchers assessed the global reactivity parameters and adsorption behaviors of these derivatives, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Spectroscopic Study and Fluorophore Development

Another research avenue involves the synthesis and preliminary spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II). Kimber et al. (2003) described the synthesis of isomers and analyzed their structures and fluorescent properties upon the addition of Zn(II), highlighting their potential use in biochemical assays and imaging applications (Kimber et al., 2003).

COX-2 Inhibition for Therapeutic Applications

Research by Hashimoto et al. (2002) on a series of benzenesulfonamide derivatives revealed their abilities to inhibit cyclooxygenase-2 (COX-2), a significant target in anti-inflammatory and cancer therapy. The introduction of a fluorine atom in these compounds was found to preserve COX-2 potency and enhance selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).

Electrophilic Fluorination in Neurochemical Synthesis

Electrophilic fluorination techniques, as discussed by Hayakawa et al. (1999), provide routes to synthesize fluorinated analogs of key neurochemicals, such as serotonin and melatonin. This method involves the use of N-fluorobenzenesulfonimide (NFSi) for the fluorination of indoles, demonstrating the compound's utility in creating new neurochemical analogs with potential applications in neuroscience research and drug development (Hayakawa et al., 1999).

Mechanism of Action

The compound acts by inhibiting interleukin receptor-associated kinase (IRAK) . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation . Four IRAK genes have been identified in the human genome (IRAK1, IRAK2, IRAK3 and IRAK4), and studies have revealed distinct, non-redundant biological roles .

properties

IUPAC Name |

5-fluoro-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)16-10-14(17)4-5-15(16)22-3/h4-5,10,12-13,18H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICYSIIOAZWCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)

![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)

![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)

![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)

![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)